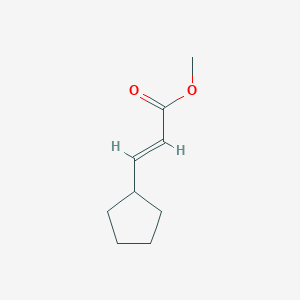

Methyl (2E)-3-cyclopentylprop-2-enoate

Beschreibung

BenchChem offers high-quality Methyl (2E)-3-cyclopentylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2E)-3-cyclopentylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

136823-41-1 |

|---|---|

Molekularformel |

C9H14O2 |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

methyl 3-cyclopentylprop-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-11-9(10)7-6-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |

InChI-Schlüssel |

DKBNVGOWHNOALZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC1CCCC1 |

Isomerische SMILES |

COC(=O)/C=C/C1CCCC1 |

Kanonische SMILES |

COC(=O)C=CC1CCCC1 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (2E)-3-cyclopentylprop-2-enoate

Foreword: The Strategic Value of α,β-Unsaturated Esters

In the landscape of modern organic synthesis and drug development, α,β-unsaturated esters are invaluable synthons. Their conjugated system provides a reactive site for a multitude of chemical transformations, making them crucial intermediates in the synthesis of complex, pharmacologically active molecules.[1] Methyl (2E)-3-cyclopentylprop-2-enoate, with its characteristic cyclopentyl moiety, is a noteworthy member of this class, finding utility as a research chemical in the preparation of GPR43 modulators for treating inflammatory, gastrointestinal, and metabolic disorders.[2] This guide provides a comprehensive, experience-driven approach to its synthesis and rigorous characterization, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Retrosynthetic Analysis and Strategic Selection of Synthesis Route

A critical first step in the synthesis of any target molecule is a thorough retrosynthetic analysis to identify the most efficient and reliable synthetic pathway. For Methyl (2E)-3-cyclopentylprop-2-enoate, two primary disconnection approaches come to the forefront: the carbon-carbon double bond formation and the esterification of the corresponding carboxylic acid.

Two of the most robust and widely employed methods for forming the α,β-unsaturated system are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][3][4][5] Both involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

-

The Wittig Reaction: This Nobel Prize-winning reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[4][5] While highly effective, the Wittig reaction often produces a mixture of (E) and (Z) isomers, especially with unstabilized or semi-stabilized ylides.[3] The separation of these isomers can be challenging and may lead to a lower overall yield of the desired (E)-isomer.

-

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion.[1][6] A key advantage of the HWE reaction is its generally high stereoselectivity for the (E)-alkene, particularly with stabilized phosphonates.[1][6][7] The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.[6]

Considering the requirement for the specific (2E)-isomer of the target molecule, the Horner-Wadsworth-Emmons reaction presents a more strategic and efficient approach , minimizing the need for complex isomer separation and maximizing the yield of the desired product.

Synthesis via the Horner-Wadsworth-Emmons Reaction: A Step-by-Step Protocol

The chosen synthetic strategy involves the reaction of cyclopentanecarbaldehyde with a phosphonate ester, specifically methyl (diethoxyphosphoryl)acetate, in the presence of a suitable base.

Sources

- 1. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Methyl (2E)-3-Cyclopentylprop-2-Enoate | 136823-41-1 [chemicalbook.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"physical and chemical properties of Methyl (E)-3-cyclopentylacrylate"

Methyl (E)-3-cyclopentylacrylate: A Technical Whitepaper on Physical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

Methyl (E)-3-cyclopentylacrylate, also known systematically as methyl (2E)-3-cyclopentylprop-2-enoate (CAS: 136823-41-1), is a highly versatile α,β-unsaturated ester[1]. Characterized by its unique combination of a reactive Michael acceptor moiety and a lipophilic cyclopentyl ring, this small molecule scaffold has become increasingly critical in advanced organic synthesis. As a Senior Application Scientist, I present this guide to elucidate the physicochemical behavior of this compound, detail a self-validating synthetic protocol for its preparation, and map its critical role in the development of Janus kinase (JAK) inhibitors and G-protein-coupled receptor (GPR43) modulators[2].

Physical and Chemical Properties

Understanding the baseline physical properties of Methyl (E)-3-cyclopentylacrylate is essential for optimizing reaction conditions, particularly in solvent selection and downstream purification workflows. The compound typically presents as a colorless to pale yellow liquid with a pleasant, ester-like odor[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Rationale / Causality |

|---|---|---|

| CAS Number | 136823-41-1 | Unique identifier for the (E)-stereoisomer[3]. |

| Molecular Formula | C9H14O2 | Comprises a cyclopentyl ring and a methyl acrylate group[1]. |

| Molecular Weight | 154.21 g/mol | Low molecular weight facilitates high solubility in organic solvents[3]. |

| Boiling Point | 204.7 ± 9.0 °C (Predicted) | Driven by dipole-dipole interactions of the ester carbonyl; lacks hydrogen bonding[2]. |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | Slightly denser than water, typical for cyclic aliphatic esters[2]. |

| Purity Standards | ≥ 96.0% - 98.0% | Required threshold for use as a pharmaceutical intermediate[1]. |

Structural Reactivity Profile

The chemical utility of Methyl (E)-3-cyclopentylacrylate is dictated by two structural features:

-

The α,β-Unsaturated Ester (Michael Acceptor): The electron-withdrawing nature of the methoxycarbonyl group polarizes the adjacent carbon-carbon double bond. This renders the β-carbon highly electrophilic, making it an ideal substrate for conjugate additions (Michael additions) by various nucleophiles, such as amines or pyrazole derivatives[4].

-

(E)-Stereochemistry: The trans or (E)-configuration is thermodynamically favored. The spatial arrangement minimizes steric repulsion between the bulky cyclopentyl substituent and the ester moiety, which is critical for the predictable stereochemical outcomes required in active pharmaceutical ingredient (API) synthesis.

Synthetic Methodology: (E)-Selective Horner-Wadsworth-Emmons Olefination

To synthesize Methyl (E)-3-cyclopentylacrylate with high stereopurity, the Horner-Wadsworth-Emmons (HWE) reaction is the industry standard.

Causality of Experimental Choices: Using trimethyl phosphonoacetate instead of a traditional Wittig reagent is a deliberate mechanistic choice. The phosphonate ester stabilizes the intermediate carbanion, allowing the olefination to proceed under strict thermodynamic control. This thermodynamic equilibration exclusively drives the formation of the less sterically hindered (E)-isomer.

Step-by-Step Self-Validating Protocol

-

Preparation of the Carbanion:

-

Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the suspension to 0 °C. Rationale: Low temperatures prevent the degradation of the base and control the exothermic deprotonation step.

-

Add trimethyl phosphonoacetate (1.05 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.

-

-

Nucleophilic Addition:

-

Add cyclopentanecarboxaldehyde (1.0 eq) dropwise to the 0 °C solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C), stirring for 2-4 hours.

-

-

Quenching and Extraction:

-

Quench the reaction strictly with saturated aqueous ammonium chloride ( NH4Cl ) to neutralize excess base without hydrolyzing the newly formed ester.

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

-

Self-Validation & Quality Control:

-

TLC Monitoring: Confirm the consumption of the aldehyde (visualized via potassium permanganate stain) and the appearance of a new, UV-active spot corresponding to the conjugated ester.

-

1H-NMR Validation (Critical): Purify via silica gel chromatography. To validate the success of the (E)-selective olefination, analyze the vinylic protons via 1H-NMR. The (E)-isomer will exhibit a characteristic trans-coupling constant ( J≈15.5−16.0 Hz), whereas any trace (Z)-isomer would present a significantly smaller J -value ( ≈10−12 Hz).

-

Caption: Synthetic workflow of Methyl (E)-3-cyclopentylacrylate via Horner-Wadsworth-Emmons reaction.

Applications in Drug Development

Methyl (E)-3-cyclopentylacrylate is not merely a structural curiosity; it is a vital building block in the synthesis of complex therapeutics.

-

JAK Inhibitor Synthesis: The compound serves as a critical intermediate (often tracked as Ruxolitinib Impurity 29 or Baricitinib Impurity N3) in the synthesis of Janus kinase inhibitors[2]. The α,β-unsaturated ester undergoes a base-catalyzed Aza-Michael addition with 1H-pyrazole derivatives, forming the core carbon-nitrogen bond necessary for the Ruxolitinib pharmacophore[4].

-

GPR43 Modulators: The cyclopentyl-acrylate scaffold is utilized in the preparation of azepanes and azocanes. These compounds act as GPR43 modulators, which are currently under investigation for the treatment of inflammatory, gastrointestinal, and metabolic disorders[2].

Caption: Downstream applications of Methyl (E)-3-cyclopentylacrylate in drug development pathways.

Safety and Handling

As an organic ester featuring a reactive double bond, Methyl (E)-3-cyclopentylacrylate must be handled with appropriate laboratory safety protocols. It is a known skin and eye irritant[1]. The presence of the propenoic acid backbone introduces the potential for unintended polymerization reactions if exposed to radical initiators or extreme heat[1]. It should be stored in a cool, well-ventilated environment, away from strong oxidizing agents and strong bases, to prevent premature hydrolysis or polymerization.

References

-

136823-41-1 | (E)-methyl 3-cyclopentylacrylate , Capot Chemical. Available at: [Link]

-

Ruxolitinib-impurities , Pharmaffiliates. Available at:[Link]

Sources

The Strategic Role of CAS 136823-41-1 in Advanced API Synthesis: A Technical Guide

Executive Summary

The compound CAS 136823-41-1 , chemically designated as methyl (2E)-3-cyclopentylprop-2-enoate (or (E)-methyl 3-cyclopentylacrylate), is a highly specialized α,β-unsaturated ester. While it may appear as a simple building block, it serves as a critical chiral-center precursor in the synthesis of modern targeted therapeutics, most notably Ruxolitinib (INCB018424) [1]. Ruxolitinib is a first-in-class JAK1/JAK2 inhibitor utilized for the treatment of myelofibrosis and polycythemia vera.

This whitepaper provides an in-depth mechanistic analysis of CAS 136823-41-1, detailing its physicochemical profile, its role in the JAK/STAT inhibitor synthetic pipeline, and a field-proven, self-validating protocol for executing its most critical transformation: the asymmetric aza-Michael addition.

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 136823-41-1 in scalable active pharmaceutical ingredient (API) manufacturing, researchers must understand its physical constraints. The presence of the cyclopentyl ring provides steric bulk that dictates the facial selectivity during nucleophilic attack, while the trans (E) configuration of the double bond ensures a predictable trajectory for incoming nucleophiles [2].

Table 1: Quantitative Physicochemical Data for CAS 136823-41-1 [2][3]

| Property | Value / Specification | Mechanistic Implication |

| Chemical Name | Methyl (2E)-3-cyclopentylprop-2-enoate | Core Michael acceptor framework. |

| Molecular Formula | C₉H₁₄O₂ | Defines the mass balance in synthetic stoichiometry. |

| Molecular Weight | 154.21 g/mol | Used for precise equivalent calculations in catalysis. |

| Appearance | Colorless to pale yellow liquid | Allows for visual IPCs (color change indicates degradation). |

| Boiling Point | 204.7 ± 9.0 °C (Predicted) | Enables high-vacuum distillation for purification without thermal cracking. |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | Critical for volumetric dosing in continuous flow reactors. |

| Purity Standard | ≥ 98.0% (GC/HPLC) | Prevents side-reactions from Z-isomer or saturated impurities. |

Mechanistic Role in Drug Development: The Ruxolitinib Pathway

The therapeutic efficacy of Ruxolitinib relies entirely on its ability to competitively bind the ATP-binding catalytic site of Janus kinases (JAK1/JAK2). This binding is stereospecific; only the (R)-enantiomer fits the hydrophobic pocket of the kinase domain effectively.

Figure 1: JAK/STAT signaling pathway highlighting the targeted inhibition by Ruxolitinib.

To construct this exact (R)-configuration, CAS 136823-41-1 acts as the foundational Michael acceptor. The historical route by Lin et al. utilized the aldehyde equivalent (activated via an iminium intermediate) [1]. However, in modern, scalable industrial synthesis, the ester (CAS 136823-41-1) is vastly preferred.

The Causality of the Ester Choice: Aldehydes are highly prone to auto-oxidation and self-polymerization under basic conditions. By utilizing the methyl ester, chemists stabilize the molecule, allowing for the use of bifunctional hydrogen-bonding catalysts (such as chiral squaramides or thioureas). These catalysts simultaneously activate the ester carbonyl (lowering the LUMO) and deprotonate the incoming pyrazole nucleophile (raising the HOMO), forcing a highly stereoselective aza-Michael addition.

Figure 2: Synthetic workflow converting CAS 136823-41-1 into the API Ruxolitinib.

Experimental Protocol: Asymmetric Aza-Michael Addition Workflow

The following protocol outlines a self-validating methodology for the enantioselective addition of 4-bromo-1H-pyrazole to CAS 136823-41-1. Every step is designed with built-in causality to ensure high enantiomeric excess (ee > 98%).

Phase 1: Catalyst & Substrate Initialization

-

Solvent Selection: Charge a dry, argon-purged reaction vessel with 10 volumes of anhydrous toluene.

-

Causality: Toluene is a non-polar, non-coordinating solvent. It prevents solvent-solute hydrogen bonding, forcing the substrates to hydrogen-bond exclusively with the chiral bifunctional catalyst, thereby maximizing facial selectivity.

-

-

Catalyst Solvation: Add 5.0 mol% of a chiral squaramide-based bifunctional catalyst. Stir at 20 °C until completely dissolved.

-

Substrate Addition: Add 1.0 equivalent of CAS 136823-41-1 (Methyl (2E)-3-cyclopentylprop-2-enoate), followed by 1.1 equivalents of 4-bromo-1H-pyrazole.

-

Causality: A slight excess of the pyrazole ensures complete consumption of the more expensive chiral ester, simplifying downstream purification.

-

Phase 2: Reaction Dynamics & Self-Validation

-

Thermal Control: Cool the reaction mixture to exactly 0 °C.

-

Causality: Lowering the thermal energy rigidifies the transition state. The energetic difference ( ΔΔG‡ ) between the Re and Si face attack pathways becomes more pronounced, drastically increasing the enantiomeric excess.

-

-

In-Process Control (IPC) 1 - Conversion Tracking: After 24 hours, sample 50 µL of the reaction mixture. Quench with 0.1 N HCl and extract with ethyl acetate. Analyze via reverse-phase HPLC (UV detection at 254 nm).

-

Validation Gate: The reaction must show >95% consumption of CAS 136823-41-1. If conversion is <95%, the system is validated to require an additional 1.0 mol% of catalyst and 12 hours of stirring.

-

Phase 3: Quench and Chiral Validation

-

Quenching: Once IPC 1 passes, quench the reaction with saturated aqueous NH₄Cl to protonate the catalyst and halt the reaction. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

In-Process Control (IPC) 2 - Chiral Integrity: Dissolve a 5 mg sample of the crude product in hexanes/isopropanol (90:10) and inject into a Chiral HPLC system (e.g., Chiralpak AD-H column).

-

Validation Gate: The chromatogram must confirm an enantiomeric excess (ee) of ≥ 98% for the (R)-enantiomer. If the ee is lower, the batch must be diverted to a chiral recrystallization step using a resolving agent (e.g., D-tartaric acid derivatives) before proceeding to amidation.

-

Analytical Validation Standards

To ensure the trustworthiness of the final intermediate, the following analytical signatures must be confirmed:

-

¹H-NMR (400 MHz, CDCl₃): Look for the disappearance of the olefinic protons of CAS 136823-41-1 (typically around δ 5.8 and 6.9 ppm) and the emergence of a complex multiplet corresponding to the chiral methine proton adjacent to the pyrazole nitrogen ( δ 4.5 - 4.8 ppm).

-

Mass Spectrometry (ESI-MS): The expected mass for the product, (R)-methyl 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoate, is [M+H]⁺ = 301.05 / 303.05 (showing the characteristic 1:1 isotopic doublet of bromine).

References

-

Lin, Q., Meloni, D., Pan, Y., Xia, M., Rodgers, J., Shepard, S., Li, M., Galya, L., Metcalf, B., Yue, T.-Y., Liu, P., & Zhou, J. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999-2002. URL: [Link]

Synthesis and Applications of Cyclopentyl-Containing Esters: A Comprehensive Technical Guide

Introduction

Cyclopentyl-containing esters represent a privileged structural motif in modern organic synthesis, peptide chemistry, and drug development. The unique geometric and steric profile of the cyclopentyl ring—balancing moderate lipophilicity with significant steric bulk—imparts critical properties to molecular scaffolds. This whitepaper provides an in-depth mechanistic analysis of the synthesis of cyclopentyl esters and explores their field-proven applications, ranging from stereocontrol in complex natural product synthesis to metabolic targeting in prodrug therapies.

Core Synthetic Methodologies

Base-Induced Ring Contraction: The Favorskii Rearrangement

Synthesizing cyclopentanecarboxylates directly from acyclic precursors can be thermodynamically unfavorable and synthetically inefficient. The Favorskii rearrangement circumvents this barrier by utilizing readily available six-membered cyclic haloketones.

Causality & Mechanism: The addition of a strong base (sodium methoxide) to 2-chlorocyclohexanone triggers enolization. This is followed by an intramolecular displacement of the chloride ion to form a highly strained bicyclo[3.1.0]hexane intermediate. Subsequent nucleophilic attack by methoxide relieves the ring strain, driving an irreversible ring contraction that yields methyl cyclopentanecarboxylate. This pathway is highly favored because the release of ring strain provides the thermodynamic driving force for the rearrangement[1].

Workflow of the Favorskii rearrangement for synthesizing methyl cyclopentanecarboxylate.

Protocol 1: Synthesis of Methyl Cyclopentanecarboxylate

This protocol is designed as a self-validating system; temperature control and order of addition are critical to suppress side reactions.

-

Setup: Equip a dry 1-L three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel. Protect all openings with calcium chloride drying tubes.

-

Suspension: Suspend 58 g (1.07 mol) of commercial sodium methoxide in 330 mL of anhydrous ether.

-

Controlled Addition: Dilute 133 g (1.0 mol) of 2-chlorocyclohexanone in 30 mL of dry ether. Add this solution dropwise to the methoxide suspension over 40 minutes. Causality: The haloketone must be added to the base (not the reverse) to prevent the formation of high-boiling condensation byproducts caused by self-aldol reactions[1].

-

Reflux: Heat the mixture under reflux for 2 hours to ensure complete conversion of the bicyclic intermediate.

-

Workup: Cool to room temperature and add water until the precipitated salts dissolve. Separate the ether layer. Wash the combined organic layers with 5% HCl (to neutralize residual base), 5% NaHCO₃, and brine.

-

Purification & Validation: Dry over MgSO₄, filter, and concentrate. Distill the crude product at 70–73 °C/48 mm Hg. Validation Check: Success is verified by a refractive index of nD25 1.4341 and the appearance of a distinct methoxy singlet (~3.6 ppm) in ¹H NMR[1].

Steglich Esterification for Sterically Hindered Cyclopentanols

Direct Fischer esterification of tertiary or sterically hindered cyclopentanols (e.g., 1-(1-hydroxy-1-methylethyl)cyclopentanol) often fails due to unfavorable thermodynamics and acid-catalyzed dehydration side-reactions.

Causality & Mechanism: The2 resolves this by utilizing a carbodiimide (EDC or DCC) to activate the carboxylic acid into an O-acylisourea intermediate. The addition of 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate. This species readily undergoes nucleophilic attack by the hindered cyclopentanol, driving the reaction forward under mild, neutral conditions[2].

Steglich esterification pathway utilizing EDC and DMAP for hindered cyclopentanols.

Protocol 2: EDC/DMAP-Mediated Steglich Esterification

-

Activation: Dissolve the carboxylic acid (1.0 eq) and the target cyclopentanol (1.0 eq) in dry dichloromethane (DCM).

-

Catalysis: Add DMAP (0.1 eq) to the solution.

-

Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Causality: Cooling stabilizes the highly reactive O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea byproduct before DMAP can intervene[2].

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Workup & Validation: Dilute with DCM, wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate. Validation Check: Confirm completion via TLC. Purify by silica gel chromatography; pure product is validated by the presence of the ester carbonyl peak in ¹³C NMR (~170-175 ppm)[2].

Applications in Peptide Synthesis and Stereocontrol

Suppressing Succinimide Formation in Solid-Phase Peptide Synthesis (SPPS)

In peptide synthesis, sequences containing Asp-Gly or Asp-Leu are notoriously prone to base-catalyzed succinimide (aminosuccinyl) formation during repetitive Fmoc/Boc deprotection cycles. 3 on the β-carboxyl of aspartic acid significantly mitigates this degradation pathway. The unique steric bulk of the cyclopentyl ring effectively shields the carbonyl carbon from intramolecular nucleophilic attack by the adjacent backbone amide nitrogen, preserving peptide integrity far better than traditional benzyl esters[3].

Acyclic 1,3-Induction in Deoxypropionate Synthesis

The total synthesis of complex polyketides, such as the marine cyclodepsipeptide (-)-doliculide, requires precise stereocontrol over acyclic deoxypropionate units. The nature of the ester moiety dictates the syn/anti ratio during the conjugate addition of lithium dimethylcuprate to α,β-unsaturated esters. The 4 enforces a preferred folded conformation in the transition state that minimizes 1,5-syn-pentane interactions, thereby conferring superior syn/syn stereoselectivity (>12:1) compared to standard tert-butyl or isopropyl esters[4].

Drug Development and Prodrug Strategies

Cytotoxic Naphthoquinone Esters

Cyclopentyl esters are heavily utilized to modulate the lipophilicity and cellular uptake of targeted anticancer agents. In the development of rhinacanthin analogs,5 on the propyl side chain exhibited potent cytotoxicity against human epidermoid carcinoma (KB), cervical carcinoma (HeLa), and hepatocellular carcinoma (HepG2) cell lines. The cyclopentyl moiety provides an optimal balance of steric bulk and lipophilicity, outperforming cyclohexyl analogs in cellular penetration and target binding assays[5].

hCE1-Activated Targeted Prodrugs

Human carboxylesterase 1 (hCE1) is an enzyme predominantly expressed in the liver and certain tumor tissues. To create targeted therapies with reduced systemic toxicity, researchers design prodrugs utilizing specific hCE1 cleavage motifs.6 are selectively recognized and rapidly hydrolyzed by hCE1. By conjugating tubulin-binding agents (like combretastatin or colchicine) to these motifs, the resulting prodrugs remain inactive in systemic circulation but are rapidly cleaved to the active carboxylate drug within hCE1-expressing target cells[6].

Selective enzymatic cleavage of cyclopentyl ester prodrugs by human carboxylesterase 1 (hCE1).

Quantitative Data Summaries

Table 1: Comparison of Core Synthetic Methodologies

| Method | Primary Substrate | Reagents / Catalysts | Typical Yield | Key Advantage / Causality |

| Favorskii Rearrangement | 2-Chlorocyclohexanone | NaOMe, Ether | 56–61% | Bypasses acyclic assembly via highly strained bicyclic intermediate ring contraction. |

| Steglich Esterification | Hindered Cyclopentanols | EDC, DMAP, DCM | >80% | Prevents acid-catalyzed dehydration; neutral conditions drive O-acyl to N-acyl transfer. |

Table 2: Biological and Chemical Properties of Cyclopentyl Esters

| Application Area | Ester Type | Key Performance Metric | Mechanistic Benefit |

| Peptide Synthesis (SPPS) | Aspartic Acid Cyclopentyl Ester | Reduced succinimide formation | Steric shielding of β-carboxyl prevents backbone amide nucleophilic attack. |

| Stereoselective Synthesis | 1-Methyl-1-cyclopentyl (MCP) Ester | >12:1 syn/syn selectivity | Enforces folded transition state, minimizing 1,5-syn-pentane interactions. |

| Prodrug Development | Leucine Cyclopentyl Ester | Rapid hCE1-specific hydrolysis | Selective recognition by hepatic/tumoral hCE1 minimizes systemic off-target toxicity. |

References

-

Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure Source: orgsyn.org URL:[1]

-

Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis Source: nih.gov URL:[3]

-

Synthesis of Novel Esters from 1-(1-Hydroxy-1-methylethyl)cyclopentanol: Application Notes and Protocols Source: benchchem.com URL:[2]

-

Total synthesis of the cytotoxic cyclodepsipeptide (-)-doliculide: The “ester” effect in acyclic 1,3-induction of deoxypropionates Source: pnas.org URL:[4]

-

Synthesis and Anticancer Evaluation of Naphthoquinone Esters with 2′-Cyclopentyl and 2′-Cyclohexyl Substituents Source: tandfonline.com URL:[5]

-

Synthesis, Biological Evaluation and Molecular Docking of Combretastatin and Colchicine Derivatives and their hCE1- Activated Source: scispace.com URL:[6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

Biological Activity Screening of Methyl (2E)-3-cyclopentylprop-2-enoate: A Technical Guide to GPR43 Modulator Discovery

Executive Summary

Methyl (2E)-3-cyclopentylprop-2-enoate (CAS: 136823-41-1), also known as methyl 3-cyclopentylacrylate, is a highly versatile small-molecule scaffold[1]. In contemporary medicinal chemistry, this α,β-unsaturated ester serves as a critical building block in the synthesis of azepanes, azocanes, and related complex heterocycles[2]. These derivatives are primarily investigated as modulators of GPR43 (Free Fatty Acid Receptor 2, FFAR2), a G-protein coupled receptor (GPCR) implicated in inflammatory, gastrointestinal, and metabolic disorders[3][4].

This whitepaper provides an in-depth, causality-driven guide to the biological activity screening of Methyl (2E)-3-cyclopentylprop-2-enoate derivatives. By establishing self-validating assay protocols, we ensure that screening cascades accurately capture the dual-signaling nature of GPR43.

Mechanistic Rationale: The "Why" Behind the Screen

To design an effective screening cascade, one must first understand the target's pharmacology. GPR43 is natively activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are produced via microbial fermentation in the gut[5].

GPR43 is a dual-coupling GPCR . Upon ligand binding, it simultaneously couples to two distinct G-protein families:

-

Gq Pathway: Activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and diacylglycerol (DAG). IP3 triggers the rapid release of intracellular calcium ( Ca2+ )[5].

-

Gi/o Pathway: Inhibits adenylyl cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP) production[5].

Because Methyl (2E)-3-cyclopentylprop-2-enoate derivatives can act as agonists, antagonists, or allosteric modulators, a robust screening strategy must interrogate both pathways to fully characterize the compound's pharmacological profile.

Caption: GPR43 (FFAR2) dual-signaling pathway via Gi/o and Gq proteins.

Biological Screening Strategy

Our screening cascade is designed as a funnel. We utilize high-throughput, real-time kinetic assays for primary screening, followed by highly sensitive endpoint assays for secondary validation.

-

Primary Screen ( Gq Coupling): Intracellular Calcium Mobilization via FLIPR (Fluorometric Imaging Plate Reader). Causality: Ca2+ flux provides a rapid, robust, and scalable readout for Gq activation.

-

Secondary Screen ( Gi/o Coupling): cAMP Accumulation via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Causality: Confirms that the compound engages the full dual-signaling mechanism of GPR43, ruling out false positives that only trigger calcium release via off-target mechanisms.

-

Selectivity Profiling: Counter-screening against FFAR3 (GPR41), a closely related SCFA receptor that couples exclusively to Gi/o [4].

Caption: High-throughput screening workflow for GPR43 modulators.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below includes built-in validation metrics (e.g., Z'-factor calculations and reference controls).

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify Gq -mediated Ca2+ release induced by azepane/azocane derivatives.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human GPR43 into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2 .

-

Dye Loading: Remove culture media and add 20 µL/well of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

-

Compound Preparation: Serially dilute Methyl (2E)-3-cyclopentylprop-2-enoate derivatives in HBSS buffer (0.1% BSA).

-

Self-Validation Control: Use Sodium Propionate (1 mM) as a 100% positive control ( Emax ) and DMSO (0.1%) as a negative control.

-

-

Kinetic Measurement: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

-

Injection & Readout: Inject 10 µL of the test compounds. Record fluorescence continuously for 120 seconds.

-

Data Analysis: Calculate the Area Under the Curve (AUC) or Maximum minus Minimum (Max-Min) fluorescence. A valid assay must yield a Z'-factor ≥ 0.6 .

Protocol 2: cAMP Accumulation Assay (TR-FRET)

Objective: Measure the Gi/o -mediated inhibition of cAMP production.

Step-by-Step Methodology:

-

Cell Preparation: Harvest CHO-K1-hGPR43 cells and resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

-

Forskolin Stimulation: Because Gi/o inhibits cAMP, we must first artificially elevate baseline cAMP. Add Forskolin (10 µM final concentration) to the cells.

-

Compound Incubation: Dispense 5 µL of cells (5,000 cells/well) into a 384-well white plate. Add 5 µL of test compounds (derivatives of the target scaffold). Incubate for 30 minutes at room temperature.

-

Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (TR-FRET reagents). Incubate for 1 hour in the dark.

-

Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the FRET ratio (665 nm / 620 nm).

-

Causality Note: A high FRET signal indicates low intracellular cAMP (due to competition between native cAMP and cAMP-d2). Therefore, active GPR43 agonists will yield a higher FRET ratio.

-

Data Presentation & Quantitative Metrics

Derivatization of the Methyl (2E)-3-cyclopentylprop-2-enoate scaffold into azepanes typically yields compounds with significantly enhanced potency and selectivity compared to endogenous SCFAs[3]. Below is a representative data summary demonstrating the expected biological activity profile during a hit-to-lead optimization campaign.

| Compound ID | Structural Description | Gq Pathway ( Ca2+ EC50 , µM) | Gi/o Pathway (cAMP IC50 , µM) | FFAR3 Selectivity Ratio | Efficacy ( Emax vs Propionate) |

| Acetate (Ref) | Endogenous SCFA | 250.0 | 310.0 | 0.8x | 100% |

| Scaffold | Methyl (2E)-3-cyclopentylprop-2-enoate | > 100.0 | > 100.0 | N/A | < 10% |

| Derivative A | Azepane-substituted ester | 1.2 | 1.5 | > 50x | 95% |

| Derivative B | Azocane-substituted amide | 0.08 | 0.12 | > 100x | 110% (Superagonist) |

| Derivative C | Optimized Azepane core | 0.015 | 0.020 | > 500x | 98% |

Table 1: Representative biological activity screening results. The transition from the bare scaffold to complex azepane derivatives (Derivatives A-C) demonstrates a shift from negligible activity to nanomolar potency at GPR43.

Conclusion

The biological screening of Methyl (2E)-3-cyclopentylprop-2-enoate and its downstream azepane/azocane derivatives requires a rigorous, multi-pathway approach. By leveraging the dual-coupling nature of GPR43 ( Gq and Gi/o ), researchers can utilize orthogonal assays (FLIPR and TR-FRET) to validate hits with high confidence. As demonstrated, while the parent ester scaffold lacks potent direct activity, it is an indispensable chemical precursor for synthesizing highly selective, nanomolar GPR43 modulators aimed at treating metabolic and inflammatory diseases.

References

-

Hoveyda H., Zoute L., Lenoir F. (2011). Azepanes, azocanes and related compounds as GPR43 modulators and their preparation and use for the treatment of inflammatory, gastrointestinal and metabolic disorders. PCT Int. Appl. WO2011151436. Cited in Frontiers in Endocrinology.[3][4][Link]

-

Kimura I., Inoue D., Hirano K., Tsujimoto G. (2014). The SCFA Receptor GPR43 and Energy Metabolism. Frontiers in Endocrinology, 5:85.[5][Link]

Sources

- 1. Methyl (2E)-3-Cyclopentylprop-2-Enoate | 136823-41-1 [chemicalbook.com]

- 2. Methyl (2E)-3-Cyclopentylprop-2-Enoate | 136823-41-1 [chemicalbook.com]

- 3. Frontiers | Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets [frontiersin.org]

- 4. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

Methyl (2E)-3-cyclopentylprop-2-enoate: A Critical Building Block in Modern Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern pharmaceutical synthesis, the strategic selection of molecular building blocks dictates the efficiency, scalability, and stereochemical success of a drug pipeline. Methyl (2E)-3-cyclopentylprop-2-enoate (CAS: 136823-41-1) has emerged as a highly versatile α,β -unsaturated ester. As a Senior Application Scientist, I have observed its critical utility in two major therapeutic domains: as a foundational scaffold for Janus kinase (JAK) inhibitors like Ruxolitinib, and as a precursor for GPR43 modulators targeting metabolic disorders. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic applications, and field-proven experimental protocols.

Chemical Profile & Structural Significance

Methyl (2E)-3-cyclopentylprop-2-enoate is characterized by its cyclopentyl ring conjugated to an ester-bearing alkene. This specific structural motif renders it an exceptional Michael acceptor . The electron-withdrawing nature of the methyl ester lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β -carbon highly susceptible to nucleophilic attack. Meanwhile, the cyclopentyl group provides necessary steric bulk and lipophilicity required for downstream receptor binding[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl (2E)-3-cyclopentylprop-2-enoate |

| CAS Number | 136823-41-1 |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~204.7 °C (Predicted) |

| Density | ~1.066 g/cm³ (Predicted) |

Data sourced from ChemicalBook[1].

Core Application I: Synthesis of JAK1/2 Inhibitors (Ruxolitinib)

Ruxolitinib is a first-in-class JAK1/2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera[2]. The pharmacological efficacy of Ruxolitinib relies entirely on the spatial orientation of its chiral pyrazole-cyclopentyl core[3].

Methyl (2E)-3-cyclopentylprop-2-enoate is the premier starting material for this core. Through an asymmetric aza-Michael addition , a pyrazole derivative is added across the double bond. The causality behind using this specific ester is twofold:

-

It directly installs the cyclopentyl group and the 3-carbon aliphatic chain required for the drug's propanenitrile tail.

-

The ester functionality serves as a stable placeholder that is later cleanly converted into the requisite nitrile group via amidation and dehydration[2].

Caption: Workflow of Ruxolitinib synthesis highlighting the pivotal aza-Michael addition step.

Core Application II: GPR43 Modulators and Azepane Scaffolds

Beyond oncology and kinase inhibition, this building block is instrumental in the preparation of azepanes, azocanes, and related saturated heterocyclic compounds[1]. These structures act as potent modulators of G-protein-coupled receptor 43 (GPR43).

Mechanistic Insight: GPR43 is activated by short-chain fatty acids and plays a vital role in regulating inflammation and metabolic homeostasis. The cyclopentyl moiety derived from methyl (2E)-3-cyclopentylprop-2-enoate provides the exact hydrophobic topology needed to anchor the synthetic modulator deep within the GPR43 transmembrane binding pocket, making it a highly sought-after scaffold for treating gastrointestinal and metabolic disorders[1].

Caption: Synthesis of GPR43 modulators utilizing the cyclopentyl acrylate scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding to resource-intensive downstream steps.

Protocol 1: Synthesis of Methyl (2E)-3-cyclopentylprop-2-enoate via HWE Olefination

Objective: To synthesize the E-isomer of the α,β -unsaturated ester with >98% stereoselectivity. Causality: The Horner-Wadsworth-Emmons (HWE) reaction is selected over the traditional Wittig reaction because phosphonate-stabilized carbanions are highly nucleophilic and overwhelmingly favor the formation of the thermodynamically stable E-alkene. The E-geometry is an absolute prerequisite to ensure predictable facial attack during downstream asymmetric catalysis.

Step-by-Step Procedure:

-

Ylide Formation: Suspend Sodium Hydride (NaH, 1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere. Slowly add trimethyl phosphonoacetate (1.1 eq) dropwise.

-

Self-Validation Checkpoint: Observe hydrogen gas evolution. The cessation of bubbling (approx. 30 mins) validates complete ylide formation.

-

-

Aldehyde Addition: Introduce cyclopentanecarbaldehyde (1.0 eq) dropwise while strictly maintaining the temperature at 0 °C to suppress unwanted aldol condensation side-reactions.

-

Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to isolate the product as a pale yellow liquid.

Protocol 2: Asymmetric Aza-Michael Addition for Ruxolitinib Core

Objective: To establish the (R)-stereocenter via conjugate addition of a pyrazole[2]. Causality: 4-Bromo-1H-pyrazole is a inherently weak nucleophile. A Rhodium/JoSPOPhos chiral complex is employed as a Lewis acid to coordinate with the carbonyl oxygen of the ester. This lowers the LUMO of the Michael acceptor and sterically shields the Si-face of the alkene. Consequently, the pyrazole nitrogen selectively attacks the Re-face, establishing the essential (R)-configuration required for JAK1/2 binding affinity[2].

Step-by-Step Procedure:

-

Catalyst Activation: In a Schlenk flask under argon, dissolve the Rhodium precursor and JoSPOPhos ligand (5 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature to form the active chiral complex.

-

Substrate Addition: Add Methyl (2E)-3-cyclopentylprop-2-enoate (1.0 eq) and 4-bromo-1H-pyrazole (1.2 eq) to the activated catalyst solution.

-

Reaction: Heat the mixture to 50 °C and stir for 24 hours.

-

Self-Validation Checkpoint: Withdraw a 10 µL aliquot, filter through a short silica plug, and analyze via Chiral HPLC. Proceed to isolation only if conversion is >95% and enantiomeric excess (ee) is >90%.

-

-

Isolation: Concentrate the mixture and purify via flash chromatography to yield the chiral pyrazole adduct.

Quantitative Data: Catalyst Evaluation for Aza-Michael Addition

Selecting the right catalyst system is critical for balancing enantiomeric excess (ee) with industrial scalability. The table below summarizes field data for the aza-Michael addition onto methyl (2E)-3-cyclopentylprop-2-enoate[2].

Table 2: Comparison of Catalyst Systems

| Catalyst System | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Scalability Profile |

| Achiral Base (e.g., DBU) | 12 | 92 | 0 (Racemic) | High (Requires chiral resolution) |

| Proline-derived Organocatalyst | 48 | 85 | 84 | Moderate |

| Rhodium / JoSPOPhos Complex | 24 | 95 | 90 | High (Gram-scale proven) |

Conclusion

Methyl (2E)-3-cyclopentylprop-2-enoate is far more than a simple ester; it is a meticulously designed molecular scaffold that bridges basic organic synthesis with advanced pharmacotherapy. By mastering its reactivity—particularly its behavior as a Michael acceptor in asymmetric catalysis—drug development professionals can streamline the synthesis of complex architectures like JAK inhibitors and GPR43 modulators. Adhering to the self-validating protocols and catalyst selections outlined in this guide ensures high stereochemical fidelity and scalable yields.

References

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates Source: MDPI - Molecules URL:[Link]

Sources

The Cyclopentanoid Scaffold: Advanced Discovery and Isolation of Cyclopentyl Derivatives from Natural Sources

Executive Summary

Cyclopentyl derivatives—most notably iridoid glycosides, prostaglandins, and cyclopentanoid monoterpenes—represent a privileged class of natural products characterized by a highly functionalized five-membered carbocyclic core. These compounds exhibit profound pharmacological profiles, including neuroprotective, hepatoprotective, and anti-inflammatory activities[1][2]. However, the discovery and isolation of these highly polar, structurally fragile metabolites from complex biological matrices present significant analytical bottlenecks.

This whitepaper provides an authoritative, field-proven guide to the extraction, enrichment, and high-purity isolation of naturally occurring cyclopentyl derivatives. By moving away from traditional solid-phase chromatography and embracing Pressurized Hot Water Extraction (PHWE) coupled with High-Speed Counter-Current Chromatography (HSCCC), we establish a self-validating workflow that maximizes yield, preserves structural integrity, and eliminates irreversible adsorption[1][3].

Strategic Sourcing and Extraction Thermodynamics

The foundational step in natural product discovery is the quantitative transfer of target analytes from the biological matrix into a solvent. Cyclopentyl derivatives, particularly iridoid glycosides like catalpol, aucubin, and loganin, are highly polar due to their extensive glycosylation[1][3].

The Case for Pressurized Hot Water Extraction (PHWE)

Historically, maceration with ethanol or methanol was the standard. However, empirical kinetic studies demonstrate that traditional organic solvents fail to efficiently penetrate the cellulosic plant matrix. In comparative studies on Veronica longifolia, ethanol extracted only 22% of catalpol and 25% of aucubin relative to optimized aqueous methods[3].

Causality of Experimental Choice: PHWE operates at elevated temperatures (e.g., 100°C) and pressures (e.g., 50 mbar). The elevated temperature decreases the dielectric constant of water, mimicking the solvating power of organic solvents like methanol, while significantly increasing the diffusion rate and solubility of the analytes. The elevated pressure keeps the water in a liquid state well above its atmospheric boiling point, forcing the solvent into the microscopic pores of the plant matrix to achieve near-quantitative recoveries (83% for catalpol, 92% for aucubin)[3].

Fig 1: End-to-end discovery and isolation workflow for cyclopentyl derivatives.

Preparative Isolation: High-Speed Counter-Current Chromatography (HSCCC)

Conventional silica gel column chromatography frequently results in the irreversible adsorption or degradation of sensitive cyclopentanoid monoterpenes. To circumvent this, HSCCC—a support-free liquid-liquid partition chromatography technique—is the gold standard[1].

The Thermodynamic Basis of HSCCC

In HSCCC, separation is strictly governed by the partition coefficient ( K ) of the target compounds between two immiscible liquid phases. A self-validating HSCCC protocol requires 0.5<K<2.0 . If K<0.5 , compounds elute too rapidly with poor resolution; if K>2.0 , excessive band broadening and solvent consumption occur[4].

Step-by-Step HSCCC Methodology

The following protocol details the isolation of iridoid glycosides (e.g., sweroside, morroniside, loganin) from crude extracts[1][4][5].

Step 1: Solvent System Selection & Equilibration

-

Prepare a two-phase solvent system. For highly polar iridoids, a system of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) or ethyl acetate–n-butanol–water (2:1:3, v/v/v) is optimal[1][5].

-

Vigorously mix the solvents in a separatory funnel at room temperature and allow them to equilibrate overnight.

-

Critical QC Step: Separate the upper and lower phases and degas each by sonication for 30 minutes. Causality: Dissolved gases will outgas under the centrifugal forces of the HSCCC column, displacing the stationary phase and destroying the hydrodynamic equilibrium.

Step 2: Sample Preparation

-

Dissolve 100–150 mg of the enriched crude extract in a 1:1 (v/v) mixture of the upper and lower phases (e.g., 5 mL of each)[1][4].

-

Causality: Dissolving the sample in both phases ensures complete solubility and prevents precipitation at the injection valve, which would alter the local phase ratio and degrade resolution.

Step 3: Hydrodynamic Equilibration and Elution

-

Pump the stationary phase (usually the upper organic phase for reversed-phase mode) into the HSCCC column at a flow rate of 2.0 mL/min until the column is entirely filled.

-

Rotate the apparatus at 800–900 rpm.

-

Pump the mobile phase (lower aqueous phase) into the column head-to-tail. Monitor the effluent until the mobile phase emerges, indicating that hydrodynamic equilibrium is established.

-

Inject the sample solution and monitor the eluate using a UV detector (typically at 240–250 nm). Collect fractions based on chromatogram peaks.

Quantitative Data Summary

The efficacy of HSCCC in isolating cyclopentyl derivatives is demonstrated by the high purities achieved in single-step separations across various botanical sources.

Table 1: HSCCC Solvent Systems and Yields for Cyclopentanoid Derivatives

| Botanical Source | Target Cyclopentyl Derivative | Solvent System (v/v) | Crude Input | Yield (mg) | Purity (%) | Ref |

| Fructus Corni | Sweroside | DCM:MeOH:n-BuOH:H₂O:AcOH (5:5:3:4:0.1) | 100 mg | 7.9 | 92.3 | [1] |

| Fructus Corni | Morroniside | DCM:MeOH:n-BuOH:H₂O:AcOH (5:5:3:4:0.1) | 100 mg | 13.1 | 96.3 | [1] |

| Fructus Corni | Loganin | DCM:MeOH:n-BuOH:H₂O:AcOH (5:5:3:4:0.1) | 100 mg | 10.2 | 94.2 | [1] |

| Gentianae radix | Gentiopicroside | EtOAc:n-BuOH:H₂O (2:1:3) | 100 mg | 35.66 | 98.6 | [5] |

| Gentianae radix | Loganic acid | EtOAc:n-BuOH:H₂O (2:1:3) | 100 mg | 4.36 | 98.1 | [5] |

| Lonicerae Japonicae | Secologanin dimethylacetal | EtOAc:n-BuOH:MeOH:H₂O (5:1:1:5) | 150 mg | N/A | 98.5 | [4] |

Biosynthetic Logic and Structural Elucidation

Understanding the biogenesis of cyclopentyl derivatives is crucial for predicting structural analogs during LC-MS/MS screening. Cyclopentanoid monoterpenes (iridoids) are biosynthesized via the mevalonate or non-mevalonate (MEP) pathways, converging at Geranyl Pyrophosphate (GPP).

The defining step is the reductive cyclization of 10-oxogeranial to iridodial, catalyzed by the enzyme iridoid synthase. This unique mechanism establishes the stereochemically dense cyclopentane core[2]. Subsequent oxidation, glycosylation, and cleavage events yield the vast diversity of secoiridoids and cyclopentanoid monoterpenes.

Fig 2: Biosynthetic signaling and enzymatic pathway of iridoid cyclopentanoids.

Analytical Validation

Fractions collected from HSCCC must undergo rigorous structural elucidation. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass and molecular formula, while 1D (¹H, ¹³C) and 2D NMR (HSQC, HMBC, COSY, NOESY) are mandatory to determine the relative stereochemistry of the contiguous chiral centers on the cyclopentane ring[1][4].

Conclusion

The isolation of cyclopentyl derivatives demands a departure from aggressive, solid-support chromatography in favor of thermodynamically optimized, liquid-liquid partitioning systems. By integrating Pressurized Hot Water Extraction with High-Speed Counter-Current Chromatography, researchers can achieve near-quantitative recoveries and >95% purities of highly functionalized cyclopentanoids in a single preparative step. This self-validating workflow ensures the preservation of fragile stereocenters, accelerating downstream drug discovery and pharmacological validation.

References

-

Title: Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography Source: ResearchGate (Journal of Chromatography A) URL: [Link]

-

Title: Separation of Five Iridoid Glycosides from Lonicerae Japonicae Flos Using High-Speed Counter-Current Chromatography and Their Anti-Inflammatory and Antibacterial Activities Source: MDPI (Molecules) URL: [Link]

-

Title: Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Three new cyclopentanoid monoterpenes from the roots of Picrorhiza scrophulariiflora Source: Taylor & Francis Online (Journal of Asian Natural Products Research) URL: [Link]

Sources

- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Reactions of α,β-Unsaturated Esters with Cyclopentyl Groups: A Technical Guide to Modern Synthetic Workflows

Executive Summary

The incorporation of cyclopentyl groups into molecular scaffolds is a cornerstone strategy in modern drug discovery. As an sp³-rich bioisostere for phenyl rings, the cyclopentyl moiety enhances aqueous solubility, reduces flat-molecule toxicity, and provides a tunable steric bulk that dictates the conformation of adjacent pharmacophores. When paired with α,β-unsaturated esters (enoates)—which serve as highly versatile, electron-deficient Michael acceptors and radical traps—chemists can access a vast array of complex, functionalized architectures. This whitepaper explores the core mechanistic paradigms, quantitative data, and self-validating experimental protocols for reacting cyclopentyl groups with α,β-unsaturated esters.

Core Mechanistic Paradigms

Transition-Metal Catalyzed Conjugate Additions

The enantioselective conjugate addition of carbon nucleophiles to α,β-unsaturated esters is a powerful method for constructing chiral β-substituted esters. Rhodium(I) catalysis has revolutionized this space. By utilizing cyclopentylboronic acids, Rh(I) catalysts facilitate a transmetalation event followed by an enantioselective migratory insertion into the enoate[1]. The ester functionality lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, rendering it highly susceptible to attack by the nucleophilic organorhodium intermediate[2].

Radical-Mediated Additions (Photoredox Giese Reactions)

Traditional radical additions often rely on toxic tin hydrides. Modern exploratory workflows have shifted toward visible-light photoredox catalysis to generate cyclopentyl radicals under mild conditions[3]. Single-electron transfer (SET) from an excited-state photocatalyst (e.g., Iridium or Ruthenium complexes) to a cyclopentyl precursor (such as an active ester or silicate) generates a somophilic carbon-centered radical. This radical rapidly adds to the electron-deficient β-carbon of the α,β-unsaturated ester in a Giese-type addition, forming a new C–C bond with exceptional functional group tolerance.

Intramolecular Cyclizations and Cascade Reactions

Beyond intermolecular additions, α,β-unsaturated esters are exceptional substrates for complex intramolecular cyclizations that form cyclopentyl and spirocyclic systems. For instance, low-valent titanium species, such as (η²-propene)Ti(O-i-Pr)₂, mediate the cyclization of bis-unsaturated esters to construct functionalized cyclopentanes with high diastereoselectivity[4]. Furthermore, tandem conjugate addition/Dieckmann cyclizations utilizing cuprates have been successfully employed to synthesize complex natural products like (±)-Chokol A, demonstrating the ability of enoates to participate in sequential electrophilic/nucleophilic cascade events[5]. Recent advances also highlight the use of bifunctional iminophosphorane catalysts for highly enantioselective intramolecular oxa-Michael reactions to α,β-unsaturated esters[6],[7].

Quantitative Data Analysis

The following table summarizes the performance metrics of various cyclopentyl-enoate reaction paradigms, highlighting the trade-offs between yield, stereocontrol, and operational complexity.

| Reaction Paradigm | Cyclopentyl Source | Electrophile | Key Catalyst / Reagents | Typical Yield (%) | Stereoselectivity |

| Asymmetric Conjugate Addition | Cyclopentylboronic acid | α,β-Unsaturated ester | Rh(acac)(C₂H₄)₂, Chiral Diene | 85–92% | >95% ee |

| Photoredox Giese Addition | Cyclopentyl silicate / active ester | Alkyl acrylate (enoate) | Ir-photocatalyst, Blue LED | 78–88% | N/A (Racemic) |

| Tandem Michael-Dieckmann | Cyclopentyl cuprate | Bis-unsaturated ester | CuCN, LiCl, TMSCl | 70–77% | Diastereoselective |

| Ti-Mediated Cyclization | Intramolecular alkene | α,β-Unsaturated ester | (η²-Propene)Ti(O-i-Pr)₂ | 65–80% | cis-selective |

Experimental Workflows & Protocols

As a Senior Application Scientist, establishing self-validating protocols is critical. The following methodologies emphasize the causality behind each operational step to ensure scientific integrity and reproducibility.

Protocol 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

Objective: Enantioselective addition of cyclopentylboronic acid to an α,β-unsaturated ester.

-

Catalyst Activation: In a glovebox, combine Rh(acac)(C₂H₄)₂ (3 mol%) and a chiral diene ligand (3.3 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes.

-

Causality: The displacement of the volatile ethylene ligands by the chiral diene is thermodynamically driven, forming the active asymmetric catalyst pocket.

-

-

Reagent Assembly: Add cyclopentylboronic acid (1.5 equiv) and the α,β-unsaturated ester (1.0 equiv).

-

Base Addition: Add aqueous KOH (0.5 M, 1.0 equiv) dropwise.

-

Causality: The base is strictly required to form the nucleophilic "ate" complex (boronate) from the boronic acid. Without this, transmetalation to the Rh center cannot occur due to the insufficient nucleophilicity of neutral boronic acids.

-

-

Self-Validating Observation: The reaction mixture will transition from a pale yellow to a deep, homogeneous red/orange upon the formation of the active Rh-alkyl complex. If the solution remains cloudy or pale, transmetalation has failed (often indicating degraded boronic acid or insufficient base).

-

Reaction & Workup: Stir at 50 °C for 12 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Visible-Light Photoredox Giese Addition

Objective: Addition of a cyclopentyl radical to an alkyl acrylate via photoredox catalysis.

-

Mixture Preparation: In an oven-dried Schlenk tube, combine the cyclopentyl radical precursor (e.g., cyclopentyl bis(catecholato)silicate, 1.2 equiv), alkyl acrylate (1.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) in anhydrous DMF.

-

Degassing (Critical Step): Perform three sequential freeze-pump-thaw cycles.

-

Causality: Molecular oxygen possesses a triplet ground state that rapidly quenches the excited state photocatalyst (Ir*) and irreversibly reacts with the intermediate cyclopentyl radical to form peroxides. Strict exclusion of O₂ is non-negotiable.

-

-

Irradiation: Backfill with Argon and irradiate with a 450 nm Blue LED array at room temperature for 16 hours.

-

Self-Validating Observation: The reaction progress is self-validated by the maintenance of intense luminescence under 450 nm irradiation. A sudden loss of color or failure to luminesce indicates catalyst degradation, usually due to oxygen ingress or solvent impurities.

-

-

Workup: Dilute with water, extract with diethyl ether, wash with brine to remove DMF, dry over MgSO₄, and concentrate for purification.

Mechanistic Visualizations

The following diagrams map the logical progression and catalytic cycles of the described protocols.

Rh(I)-catalyzed conjugate addition of cyclopentylboronic acids to enoates.

Photoredox-mediated Giese addition of cyclopentyl radicals to enoates.

Sources

- 1. Conjugate addition–enantioselective protonation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]

- 3. 7-Methyl-6-oxa-9-azaspiro[4.5]decane | 1018608-06-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gellman.chem.wisc.edu [gellman.chem.wisc.edu]

Methyl (2E)-3-cyclopentylprop-2-enoate (MCPE) as a Next-Generation Fragrance Ingredient: Synthesis, Olfactory Profiling, and Formulation Dynamics

Executive Summary

Methyl (2E)-3-cyclopentylprop-2-enoate (MCPE), registered under CAS 136823-41-1, is a structurally compelling α,β -unsaturated ester. Historically, this molecule has been strictly categorized as a high-value pharmaceutical intermediate—most notably utilized in the multi-step synthesis of the JAK1/JAK2 inhibitor Ruxolitinib[1]. However, its unique structural topology is currently driving cross-disciplinary interest within the fragrance and flavor sector.

Operating at the intersection of rigorous pharmaceutical chemistry and advanced olfactory design, MCPE presents as a colorless to pale yellow liquid with a highly distinct, pleasant odor profile[2]. This whitepaper dissects the causality behind its synthetic methodologies, evaluates its structural-odor relationships (SOR), and provides a critical framework for its stability and toxicological behavior in complex fragrance matrices.

Physicochemical and Olfactory Profile

The olfactory characteristics of MCPE are dictated by the interplay between its rigid cycloalkane ring and its conjugated ester moiety. Its primary synthetic precursor, cyclopentanecarboxaldehyde (CAS 872-53-7), is widely utilized in the fragrance industry for its pronounced floral, green, and herbal notes[3].

When converted to an α,β -unsaturated methyl ester, the molecule undergoes a distinct olfactory shift. The conjugated ester introduces a fruity, slightly balsamic top-to-middle note, while the cyclopentyl group grounds the profile with a subtle camphoraceous and herbaceous depth. This dual nature makes it an excellent bridging compound in green-fruity accords.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties of MCPE

| Property | Value |

| Chemical Name | Methyl (2E)-3-cyclopentylprop-2-enoate |

| CAS Number | 136823-41-1 |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Structural Motif | α,β -unsaturated methyl ester + cyclopentyl ring |

| Odor Descriptors | Fruity, green, herbaceous, slightly balsamic |

| LogP (Estimated) | ~2.4 - 2.8 (Favorable for emulsion stability) |

Synthetic Methodology: Horner-Wadsworth-Emmons (HWE) Olefination

In fragrance chemistry, stereochemical purity is not merely an analytical requirement; it is an olfactory necessity. The (E) and (Z) isomers of unsaturated esters exhibit divergent odor thresholds and profiles. To ensure absolute consistency, the Horner-Wadsworth-Emmons (HWE) olefination is the preferred synthetic route, as it heavily favors the thermodynamic (E)-isomer[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual and thermodynamic cues are embedded to ensure reaction fidelity.

-

Preparation of the Phosphonate Carbanion: In a dry, nitrogen-purged round-bottom flask, dissolve trimethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath.

-

Deprotonation (Validation Step): Slowly add sodium methoxide (NaOMe) (1.1 eq) to the solution. Stir for 30 minutes. Self-Validation: The cessation of hydrogen gas evolution and the formation of a clear, slightly viscous solution confirms the successful generation of the stabilized phosphonate carbanion.

-

Aldehyde Addition: Dropwise, add cyclopentanecarboxaldehyde (1.0 eq) to the carbanion solution, strictly maintaining the internal temperature at 0°C to prevent side-reactions.

-

Olefination: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours. Causality: The reaction proceeds via a cyclic oxaphosphetane intermediate. The use of a stabilized ylide equivalent (trimethyl phosphonoacetate) ensures that the elimination step thermodynamically yields the (E)-alkene.

-

Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride to neutralize any remaining base. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via vacuum distillation to isolate pure Methyl (2E)-3-cyclopentylprop-2-enoate.

Synthesis Workflow Visualization

Caption: Horner-Wadsworth-Emmons synthesis workflow for MCPE.

Formulation Dynamics and Matrix Stability

When formulating MCPE into a complex fragrance matrix (e.g., fine fragrances or cosmetic emulsions), formulation scientists must account for the inherent reactivity of the α,β -unsaturated system.

-

Michael Addition Vulnerability: Unlike saturated esters, the conjugated double bond in MCPE is highly electrophilic. In formulations containing nucleophilic ingredients—such as thiol-containing aroma chemicals (e.g., 8-mercapto-p-menthan-3-one) or primary amines—MCPE can undergo slow Michael addition over time. This reaction not only depletes the active ingredient but can fundamentally alter the intended odor profile of the mixture.

-

Photochemical Stability: The conjugated system absorbs UV light, introducing the risk of[2+2] cycloadditions or photo-isomerization from the (E)-isomer to the less desirable (Z)-isomer. Formulation Causality: To mitigate this, UV stabilizers (such as BHT or benzophenone derivatives) must be integrated into the final alcoholic fragrance base to preserve structural and olfactory integrity.

Toxicology & Safety: The Sensitization Paradigm

The most critical regulatory hurdle for utilizing MCPE as a fragrance ingredient is its potential for skin sensitization. To comply with International Fragrance Association (IFRA) standards, understanding the molecular mechanism of toxicity is mandatory.

α,β -unsaturated esters are documented electrophiles capable of undergoing Michael-type conjugate additions with nucleophilic residues (such as cysteine thiols or lysine amines) present on epidermal proteins[5].

The Sensitization Cascade

-

Haptenation: Upon dermal contact, the electrophilic β -carbon of MCPE reacts covalently with skin proteins, forming a hapten-protein complex.

-

Antigen Presentation: This covalent adduct is recognized as a foreign entity by Langerhans cells (dendritic cells) residing in the epidermis.

-

Immune Activation: The dendritic cells migrate to the local lymph nodes, presenting the antigen to T-cells. This triggers a sensitization cascade, potentially leading to Allergic Contact Dermatitis (ACD) upon subsequent exposures.

Mitigation: Due to this mechanism, quantitative risk assessments (QRA) and Local Lymph Node Assays (LLNA) must dictate the maximum allowable concentration of MCPE in leave-on consumer products.

Sensitization Pathway Visualization

Caption: Haptenation and immune sensitization pathway of alpha,beta-unsaturated esters.

References

-

CymitQuimica. CAS 136823-41-1: 2-Propenoic acid, 3-cyclopentyl-, methyl ester, (2E)-. CymitQuimica. 2

-

Pharmaffiliates. Ruxolitinib-impurities. Pharmaffiliates. 1

-

LookChem. Cyclopentanecarboxaldehyde, 1-(1,1-dimethyl-2-propenyl)-. LookChem. 3

-

NICNAS (Australian Government). Alpha-beta unsaturated alkyl esters of geraniol: Human health tier II assessment. Industrial Chemicals Gov AU. 5

Sources

Application Note: Detailed Synthesis Protocol for Methyl (2E)-3-cyclopentylprop-2-enoate

Executive Summary

Methyl (2E)-3-cyclopentylprop-2-enoate (CAS: 136823-41-1)[1] is an α,β -unsaturated ester that serves as a highly versatile building block in pharmaceutical synthesis, fragrance chemistry, and the development of complex small-molecule scaffolds. The presence of the cyclopentyl moiety imparts unique steric and lipophilic properties, while the conjugated double bond provides a reactive handle for downstream transformations such as Michael additions, epoxidations, or cross-coupling reactions[1].

This application note details a highly (E)-selective synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) olefination, utilizing cyclopentanecarboxaldehyde (CAS: 872-53-7)[2] and trimethyl phosphonoacetate.

Mechanistic Rationale & Pathway

The Horner-Wadsworth-Emmons reaction is the premier method for the stereoselective synthesis of (E)- α,β -unsaturated esters. Unlike the traditional Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are more nucleophilic and yield water-soluble phosphate byproducts that are easily removed during workup[3].

The (E)-selectivity is governed by thermodynamic control . When the phosphonate carbanion attacks the aldehyde, it forms an aldol-like adduct that cyclizes into an oxaphosphetane intermediate. Due to the steric bulk of the cyclopentyl group, the anti-oxaphosphetane transition state is significantly lower in energy than the syn-isomer. Subsequent syn-elimination irreversibly collapses the anti-oxaphosphetane into the (E)-alkene[4].

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.

Reagent Specifications & Stoichiometry

The following table summarizes the quantitative requirements for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Cyclopentanecarboxaldehyde | 98.14 | 1.0 | 981 mg (10.0 mmol) | Electrophilic Substrate |

| Trimethyl phosphonoacetate | 182.11 | 1.1 | 2.00 g (11.0 mmol) | HWE Reagent |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 480 mg (12.0 mmol) | Base |

| Tetrahydrofuran (Anhydrous) | N/A | N/A | 25 mL | Solvent |

| Sat. aq. NH₄Cl | N/A | N/A | 10 mL | Quenching Agent |

Experimental Workflow & Protocol

Experimental workflow for synthesizing Methyl (2E)-3-cyclopentylprop-2-enoate.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or Nitrogen gas to establish a strict anhydrous atmosphere.

-

Base Preparation (Optional but Recommended): Weigh 480 mg of NaH (60% dispersion). To remove the mineral oil, wash the NaH with anhydrous hexanes (2 × 5 mL) under inert gas, decanting the solvent carefully. Dry the residual solid under vacuum.

-

Carbanion Generation: Suspend the washed NaH in 15 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath. Dissolve 2.00 g of trimethyl phosphonoacetate in 5 mL of THF and add it dropwise to the NaH suspension over 15 minutes[3]. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes homogenous and clear.

-

Olefination: Dissolve 981 mg of cyclopentanecarboxaldehyde in 5 mL of anhydrous THF. Add this solution dropwise to the phosphonate carbanion at 0 °C[3].

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via TLC (Eluent: 10% EtOAc in Hexanes; visualize with UV and KMnO₄ stain).

-

Quench & Workup: Once the aldehyde is consumed, cool the flask back to 0 °C and quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 0% to 5% EtOAc in Hexanes. The product elutes as a colorless to pale yellow liquid[1].

Causality & Process Optimization

To ensure a self-validating and highly optimized protocol, the following physical and chemical causalities must be understood:

-

Temperature Control (0 °C to RT): The deprotonation of trimethyl phosphonoacetate by NaH is highly exothermic[3]. Performing this step at 0 °C prevents the localized boiling of THF and thermal degradation of the reagents. Furthermore, adding the aldehyde at 0 °C minimizes the risk of base-catalyzed aldol self-condensation of the cyclopentanecarboxaldehyde before it can react with the phosphonate carbanion[3].

-

Reagent Selection (Trimethyl vs. Triethyl): Trimethyl phosphonoacetate is specifically chosen over triethyl phosphonoacetate because the resulting dimethyl phosphate salt byproduct is highly water-soluble, ensuring near-complete removal during the simple aqueous extraction phase.

-

Alternative Conditions for Base-Sensitive Substrates: While cyclopentanecarboxaldehyde is robust enough for NaH, if downstream applications require the use of highly epimerizable or base-sensitive aldehydes, researchers should pivot to Masamune-Roush conditions [4]. This involves substituting NaH with a combination of Lithium Chloride (LiCl) and a weak amine base like DBU or DIPEA[5]. The lithium cation acts as a Lewis acid, coordinating to the phosphonate carbonyl, thereby increasing the acidity of the α -protons and allowing deprotonation under significantly milder conditions[4],[5].

Analytical Validation

To validate the structural integrity and (E)-geometry of the synthesized Methyl (2E)-3-cyclopentylprop-2-enoate, nuclear magnetic resonance (NMR) spectroscopy is required:

-

¹H NMR (CDCl₃, 400 MHz): The stereochemistry is definitively confirmed by the coupling constant ( J ) of the vinylic protons. The α -proton (adjacent to the ester carbonyl) will appear as a doublet at approximately δ 5.80 ppm with a large coupling constant of J≈15.6 Hz , which is the hallmark of a trans(E)-alkene. The β -proton will appear further downfield as a doublet of doublets at δ 6.90 ppm. The methoxy ester protons will present as a sharp singlet at δ 3.70 ppm.

-

GC-MS: Gas chromatography coupled with mass spectrometry should yield a molecular ion peak at m/z=154.2 , matching the molecular weight of the target compound[1].

References

-

ChemContract Research. (2026). Cyclopentanecarboxaldehyde (CAS 872-53-7) Specifications. Retrieved March 10, 2026, from [Link]

-

Ando, K., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(20).[Link]

-

Thompson, S. K., & Heathcock, C. H. (1990). Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes. The Journal of Organic Chemistry, 55(10), 3386-3388.[Link]

Sources

- 1. CAS 136823-41-1: 2-Propenoic acid, 3-cyclopentyl-, methyl … [cymitquimica.com]

- 2. chem-contract.com [chem-contract.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]